6-Chloro-3-(trifluoromethyl)pyridin-2-OL
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Overview
Description
6-Chloro-3-(trifluoromethyl)pyridin-2-OL is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and material sciences . The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-3-(trifluoromethyl)pyridin-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions . The reaction requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes and continuous flow reactors to optimize reaction efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also explored to achieve higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)pyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloro-3-(trifluoromethyl)pyridin-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is structurally similar but differs in the position of the chlorine and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)pyridin-2-OL: Another closely related compound with similar reactivity and applications.
Uniqueness
6-Chloro-3-(trifluoromethyl)pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it particularly valuable in the synthesis of specialized agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6H3ClF3NO |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
VMXYBTNCPYMDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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